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molecular formula C6H3BrN2O2S B8443285 2-bromo-6H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

2-bromo-6H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Cat. No. B8443285
M. Wt: 247.07 g/mol
InChI Key: HHIKSFHNMMDQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393867B2

Procedure details

Add KOH (1.07 gm, 2 eq) to a mixture of 2-bromo-6H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester (2.6 gm, 9.38 mmol) in THF (15 ml) and water (20 ml), and then heat at 100° C. for 1 hr. Allow to stand overnight at room temperature and collect the crystalline solids by filtration (weight 1.7 gm). Concentrate the aqueous solution in vacuo, and combine the residue with the previously isolated crystalline solid. Acidify with acetic acid in methanol to provide the title compound (2.31 g).
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
2-bromo-6H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6]([C:8]1[CH2:9][C:10]2[N:11]=[C:12]([Br:16])[S:13][C:14]=2[N:15]=1)=[O:7])C>C1COCC1.O>[Br:16][C:12]1[S:13][C:14]2[N:15]=[C:8]([C:6]([OH:7])=[O:5])[CH2:9][C:10]=2[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
2-bromo-6H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1CC=2N=C(SC2N1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collect the crystalline solids
FILTRATION
Type
FILTRATION
Details
by filtration (weight 1.7 gm)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the aqueous solution in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC2=C(N1)CC(=N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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